1-(4-Bromophenyl)-1-oxopropan-2-yl benzoate
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Overview
Description
1-(4-Bromophenyl)-1-oxopropan-2-yl benzoate is an organic compound that features a bromophenyl group and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Bromophenyl)-1-oxopropan-2-yl benzoate can be synthesized through a multi-step process involving the reaction of 4-bromophenylacetic acid with benzoic acid derivatives. One common method involves the esterification of 4-bromophenylacetic acid with benzoic acid in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction typically requires refluxing the mixture in an organic solvent like toluene or ethanol to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-1-oxopropan-2-yl benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the ester group can yield alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Major Products Formed
Substitution: Formation of various substituted phenyl derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
1-(4-Bromophenyl)-1-oxopropan-2-yl benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-1-oxopropan-2-yl benzoate involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with enzymes and receptors, leading to various biological effects. The ester group can undergo hydrolysis, releasing active metabolites that exert their effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic Acid: Shares the bromophenyl group but lacks the ester functionality.
Benzyl Benzoate: Contains the benzoate ester but lacks the bromophenyl group.
Phenylacetic Acid Derivatives: Similar structure but with different substituents on the phenyl ring.
Uniqueness
1-(4-Bromophenyl)-1-oxopropan-2-yl benzoate is unique due to the combination of the bromophenyl group and the benzoate ester, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H13BrO3 |
---|---|
Molecular Weight |
333.18 g/mol |
IUPAC Name |
[1-(4-bromophenyl)-1-oxopropan-2-yl] benzoate |
InChI |
InChI=1S/C16H13BrO3/c1-11(15(18)12-7-9-14(17)10-8-12)20-16(19)13-5-3-2-4-6-13/h2-11H,1H3 |
InChI Key |
YSYBRKXEQUSBSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)Br)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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